1H-Imidazo[4,5-h]quinolin-5-amine 1H-Imidazo[4,5-h]quinolin-5-amine
Brand Name: Vulcanchem
CAS No.: 35313-62-3
VCID: VC15990984
InChI: InChI=1S/C10H8N4/c11-7-4-8-10(14-5-13-8)9-6(7)2-1-3-12-9/h1-5H,11H2,(H,13,14)
SMILES:
Molecular Formula: C10H8N4
Molecular Weight: 184.20 g/mol

1H-Imidazo[4,5-h]quinolin-5-amine

CAS No.: 35313-62-3

Cat. No.: VC15990984

Molecular Formula: C10H8N4

Molecular Weight: 184.20 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazo[4,5-h]quinolin-5-amine - 35313-62-3

Specification

CAS No. 35313-62-3
Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
IUPAC Name 3H-imidazo[4,5-h]quinolin-5-amine
Standard InChI InChI=1S/C10H8N4/c11-7-4-8-10(14-5-13-8)9-6(7)2-1-3-12-9/h1-5H,11H2,(H,13,14)
Standard InChI Key PTVWBEBGSFGHHI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C3=C(C=C2N)NC=N3)N=C1

Introduction

Chemical Identity and Structural Characteristics

1H-Imidazo[4,5-h]quinolin-5-amine belongs to the imidazoquinoline family, characterized by a bicyclic system where an imidazole ring is fused to a quinoline backbone. The numbering of the fused rings (4,5-h) indicates the specific positions of attachment, distinguishing it from isomers like 1H-imidazo[4,5-c]quinolin-4-amine, where the imidazole is fused at different quinoline positions .

Molecular Formula and Physicochemical Properties

  • Molecular Formula: C10H8N4\text{C}_{10}\text{H}_{8}\text{N}_{4}

  • Molecular Weight: 184.20 g/mol

  • Key Functional Groups:

    • A primary amine at position 5 of the quinoline ring.

    • Two nitrogen atoms within the imidazole moiety, contributing to basicity and hydrogen-bonding potential.

The compound’s planar structure and conjugated π-system suggest inherent fluorescence properties, a feature observed in related imidazoquinolines . Its solubility profile is likely influenced by the amine group, rendering it moderately soluble in polar aprotic solvents but poorly soluble in nonpolar media.

Synthetic Methodologies

While no explicit synthetic route for 1H-Imidazo[4,5-h]quinolin-5-amine is documented, analogous imidazoquinoline derivatives are typically synthesized through multi-step protocols involving cyclization and functionalization reactions .

General Synthetic Strategies for Imidazoquinolines

  • Quinoline Precursor Functionalization:

    • Starting with quinoline-2,4-diol, sequential nitration and reduction yield 3,4-diaminoquinoline intermediates .

    • Cyclization with carbonyl sources (e.g., triphosgene) forms the imidazole ring.

  • Palladium-Catalyzed Cross-Coupling:

    • Suzuki-Miyaura couplings introduce aryl or alkyl substituents at specific positions .

    • Example: A 6-step route for 1H-imidazo[4,5-c]quinolin-4-amine derivatives employs Pd2_2(dba)3_3-catalyzed couplings to attach hydrophobic groups at the 2-position .

  • Microwave-Assisted Synthesis:

    • Accelerates cyclization steps, improving yields and reducing reaction times .

Challenges in Synthesis

  • Regioselectivity: Controlling the position of ring fusion (e.g., 4,5-h vs. 4,5-c) remains a key hurdle, often requiring precise stoichiometry and catalyst selection .

  • Functional Group Compatibility: The primary amine at position 5 may necessitate protective strategies during synthesis to prevent undesired side reactions.

Applications in Medicinal Chemistry

Table 1: Comparative Analysis of Imidazoquinoline Derivatives

Compound NameTarget ReceptorKey ActivityReference
1H-Imidazo[4,5-c]quinolin-4-amineA3_3ARPositive allosteric modulation
TLR7/8 agonist 1TLR7/8Interferon induction
1-Isobutyl derivativeViral replicationAntiviral (HSV-2 inhibition)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator